
1-(Pyridazin-4-ylmethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridazin-4-ylmethyl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a pyridazine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The unique structure of this compound allows it to interact with biological targets, making it a valuable scaffold for drug discovery and development.
Méthodes De Préparation
The synthesis of 1-(Pyridazin-4-ylmethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidin-2-one with a pyridazinylmethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidinone attacks the electrophilic carbon of the halide, forming the desired product.
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure compound.
Analyse Des Réactions Chimiques
1-(Pyridazin-4-ylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where nucleophiles such as amines or thiols replace specific substituents. This can lead to the formation of various derivatives with diverse chemical and biological properties.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with potential biological activities.
Biology: In biological research, it is used to study enzyme interactions, receptor binding, and cellular pathways. Its unique structure allows it to act as a probe for investigating various biological processes.
Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents for diseases such as cancer, inflammation, and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, 1-(Pyridazin-4-ylmethyl)pyrrolidin-2-one is used in the synthesis of fine chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(Pyridazin-4-ylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, it may interact with cellular receptors, triggering signaling cascades that lead to various physiological effects.
Molecular targets and pathways involved in its mechanism of action include kinases, proteases, and G-protein coupled receptors. By modulating these targets, the compound can exert therapeutic effects, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
1-(Pyridazin-4-ylmethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: This compound shares the pyrrolidinone core but lacks the pyridazine moiety. It is commonly used in organic synthesis and medicinal chemistry.
Pyridazin-3-ylmethylpyrrolidin-2-one: This compound features a pyridazine ring at a different position, leading to variations in its chemical and biological properties.
Pyrrolidin-2,5-dione: Also known as succinimide, this compound has a similar pyrrolidinone structure but with different functional groups. It is used in pharmaceuticals and as a reagent in organic synthesis.
The uniqueness of this compound lies in its specific combination of the pyrrolidinone and pyridazine rings, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
1-(pyridazin-4-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H11N3O/c13-9-2-1-5-12(9)7-8-3-4-10-11-6-8/h3-4,6H,1-2,5,7H2 |
Clé InChI |
YOTZLZMIHVCTOX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CC2=CN=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


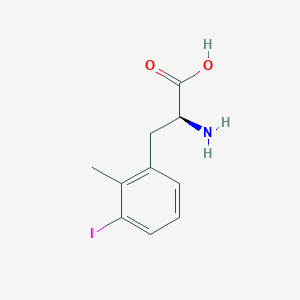
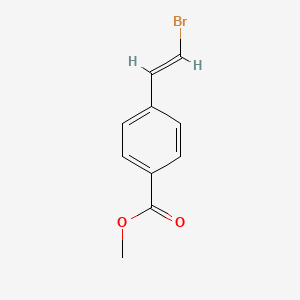

![tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B15246203.png)
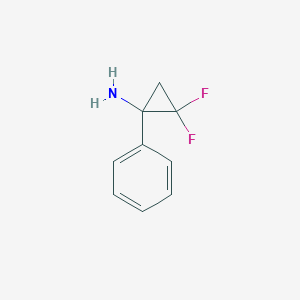
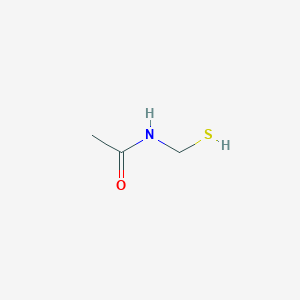

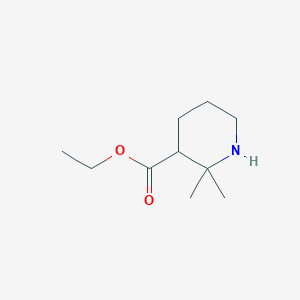
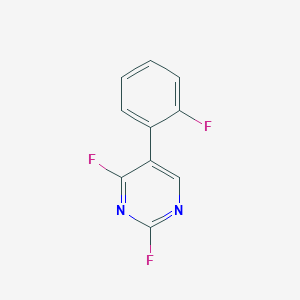
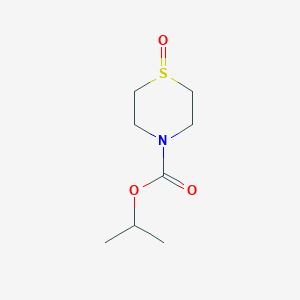

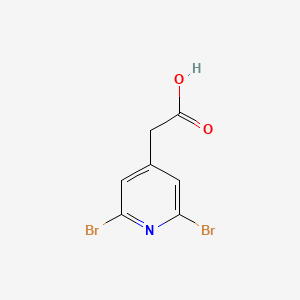

![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15246258.png)
